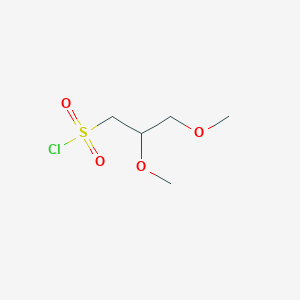
2,3-Dimethoxypropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxypropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1989671-19-3 . Its molecular weight is 202.66 and its IUPAC name is 2,3-dimethoxypropane-1-sulfonyl chloride . It is commonly used in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxypropane-1-sulfonyl chloride is represented by the InChI Code: 1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a propane backbone with two methoxy groups attached to the 2nd and 3rd carbons, and a sulfonyl chloride group attached to the 1st carbon.Aplicaciones Científicas De Investigación
Versatile Protecting and Activating Group for Amine Synthesis
3,3-Dimethoxypropylsulfonyl (Dimps) chloride, a closely related compound, has been prepared and utilized as a new versatile sulfonating agent for ammonia, primary, and secondary amines to afford corresponding Dimps-amides in excellent yields. These activated amines can be satisfactorily alkylated under Mitsunobu conditions. The Dimps group is removed by treatment in aqueous solution under acidic followed by basic conditions, showcasing the compound's utility in complex organic synthesis procedures (Sakamoto et al., 2018).
Role in Antioxidant Evaluation
The antioxidant properties of dimethyl sulfoxide (DMSO), an amphiphilic compound with similar sulfonyl functionalities, have been studied to understand its viability as a solvent in the evaluation of neuroprotective antioxidants. This research contributes to the understanding of solvent effects in the study of antioxidant properties, which is crucial for developing new neuroprotective agents (Sanmartín-Suárez et al., 2011).
Innovative Applications in Organic Synthesis
Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents demonstrates the compound's potential in facilitating complex organic transformations. This methodology enables the synthesis of ortho-sulfonylated phenols, illustrating the compound's utility in synthetic chemistry for creating structurally diverse molecules (Xu et al., 2015).
Environmental and Analytical Chemistry
Research on the removal of dimethyl sulfide from waste air using a membrane bioreactor explores the environmental applications of sulfur-containing compounds. Such studies are vital for developing technologies to mitigate air pollution and understand the chemical mechanisms underlying sulfur compound transformations (Bo et al., 2002).
Propiedades
IUPAC Name |
2,3-dimethoxypropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWKUFLBBONMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxypropane-1-sulfonyl chloride | |
CAS RN |
1989671-19-3 |
Source


|
| Record name | 2,3-dimethoxypropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B2978197.png)
![(6-Methoxy-1H-indol-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2978198.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)


![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4-methylsulfonyl-1,3-benzothiazole](/img/structure/B2978206.png)


![2-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2978211.png)


![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2978219.png)